3,4-diaminobenzoic acid;sulfuric acid
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Overview
Description
3,4-Diaminobenzoic acid: is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzoic acid, where two amino groups are attached to the benzene ring at the 3 and 4 positions. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H2SO4. It is widely used in various industrial processes due to its strong acidic nature and dehydrating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methyl 3,4-Diaminobenzoate Synthesis: This involves dissolving 3,4-diaminobenzoic acid in methanol, followed by the addition of concentrated sulfuric acid.
Industrial Production Methods: Industrial production methods for 3,4-diaminobenzoic acid typically involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Cyclocondensation Reactions: 3,4-Diaminobenzoic acid undergoes cyclocondensations to form quinoxalines and benzimidazoles.
Friedel-Crafts Acylation: Functionalization of multi-walled carbon nanotubes at the sp2 C–H defect sites with 3,4-diaminobenzoic acid using a Friedel-Crafts acylation reaction in a mild polyphosphoric acid/phosphorous pentoxide medium.
Common Reagents and Conditions:
Methanol and Sulfuric Acid: Used in the synthesis of methyl 3,4-diaminobenzoate.
Polyphosphoric Acid and Phosphorous Pentoxide: Used in the Friedel-Crafts acylation reaction.
Major Products:
Methyl 3,4-Diaminobenzoate: Formed from the reaction of 3,4-diaminobenzoic acid with methanol and sulfuric acid.
Quinoxalines and Benzimidazoles: Formed through cyclocondensation reactions.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Industry:
Polymer Synthesis: Used in the preparation of poly(2,5-benzimidazole) polymers.
Mechanism of Action
The mechanism of action of 3,4-diaminobenzoic acid involves its ability to undergo various chemical reactions due to the presence of amino groups and a carboxylic acid group. These functional groups allow it to participate in cyclocondensation reactions, Friedel-Crafts acylation, and act as a redox label. The molecular targets and pathways involved include the formation of stable complexes with metal nanoparticles and the detection of single base mismatches through redox reactions .
Comparison with Similar Compounds
3,5-Diaminobenzoic Acid: Similar in structure but with amino groups at the 3 and 5 positions.
2,4-Diaminobenzoic Acid: Another isomer with amino groups at the 2 and 4 positions.
Uniqueness: 3,4-Diaminobenzoic acid is unique due to its specific positioning of amino groups, which allows for distinct chemical reactivity and applications in electrocatalysis and redox labeling .
Properties
CAS No. |
1571-69-3 |
---|---|
Molecular Formula |
C7H10N2O6S |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
3,4-diaminobenzoic acid;sulfuric acid |
InChI |
InChI=1S/C7H8N2O2.H2O4S/c8-5-2-1-4(7(10)11)3-6(5)9;1-5(2,3)4/h1-3H,8-9H2,(H,10,11);(H2,1,2,3,4) |
InChI Key |
LJOXMWDVRIBUJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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